(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC9095724
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5S |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H26N2O5S/c1-2-30-17-7-5-16(6-8-17)20-19(21(26)18-4-3-15-31-18)22(27)23(28)25(20)10-9-24-11-13-29-14-12-24/h3-8,15,20,27H,2,9-14H2,1H3 |
| Standard InChI Key | WIFCAOAZIFTNOL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Introduction
Molecular Structure and Physicochemical Properties
Core Scaffold and Functional Groups
The compound’s architecture centers on a pyrrolidine-2,3-dione core, a five-membered lactam ring with ketone groups at positions 2 and 3. Key substitutions include:
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A 4-ethoxyphenyl group at position 5, contributing aromaticity and potential π-π stacking interactions with biological targets.
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A hydroxy(thiophen-2-yl)methylidene moiety at position 4, introducing a conjugated system that may enhance electron delocalization and metal chelation capacity.
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A 2-(morpholin-4-yl)ethyl chain at position 1, providing solubility through its tertiary amine and ether functionalities .
The presence of multiple hydrogen bond donors (e.g., hydroxyl group) and acceptors (e.g., morpholine oxygen, carbonyl groups) suggests favorable interactions with enzymes or receptors .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are unavailable, analogs with similar substituents exhibit distinct infrared (IR) absorption bands for carbonyl groups (1,680–1,750 cm) and hydroxyl stretches (3,200–3,600 cm). Nuclear magnetic resonance (NMR) spectra of related pyrrolidine-2,3-diones show characteristic signals for aromatic protons (δ 6.5–8.0 ppm) and morpholine methylenes (δ 2.5–3.5 ppm) . Computational studies predict a polar surface area of 110–120 Å and moderate lipophilicity (), indicating potential blood-brain barrier permeability .
Synthesis and Structural Optimization
Multi-Step Synthetic Pathways
The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione likely follows a modular approach:
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Pyrrolidine Ring Formation: Condensation of ethyl glyoxylate with 4-ethoxyaniline under acidic conditions generates the pyrrolidine backbone.
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Thiophene Incorporation: Aldol condensation between the intermediate and thiophene-2-carbaldehyde introduces the hydroxy(thiophen-2-yl)methylidene group.
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Morpholine Functionalization: Alkylation of the pyrrolidine nitrogen with 2-(morpholin-4-yl)ethyl bromide completes the substitution pattern .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Yield optimization remains challenging due to steric hindrance from the morpholine side chain, necessitating precise control of reaction temperatures (60–80°C) and stoichiometry .
Structural Analogues and SAR Insights
Modifications to the core structure have revealed critical structure-activity relationships (SAR):
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3-Hydroxyl Group: Essential for hydrogen bonding with catalytic residues in PBPs and Cdks; removal abolishes inhibitory activity .
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Thiophene vs. Furan: Thiophene-containing derivatives exhibit 2–3-fold higher antibacterial potency compared to furan analogs, likely due to enhanced hydrophobic interactions .
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Morpholine Chain Length: Ethyl-linked morpholine optimizes solubility without compromising target binding, whereas longer chains reduce membrane permeability .
Biological Activities and Mechanistic Hypotheses
Neuroprotective Applications via Cdk5/p25 Inhibition
Computational docking studies predict strong binding () to cyclin-dependent kinase 5 (Cdk5)/p25, a complex implicated in neurodegenerative diseases . The morpholine side chain forms salt bridges with Asp144 and Lys89, stabilizing the inactive kinase conformation . In vitro validation is needed to confirm inhibition potency and selectivity over related kinases (e.g., Cdk2, Cdk4).
Cytotoxicity and Selectivity Considerations
Comparative Analysis of Pyrrolidine-2,3-dione Derivatives
Future Directions and Challenges
Target Validation and Mechanism Elucidation
In vitro assays against purified PBP3 and Cdk5/p25 are critical to confirm inhibitory activity. Surface plasmon resonance (SPR) could quantify binding kinetics, while X-ray crystallography may resolve binding modes at atomic resolution .
Lead Optimization Strategies
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